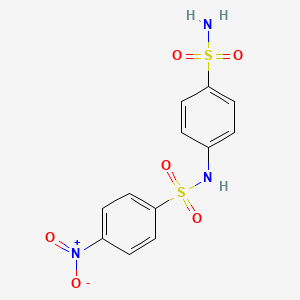
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfonyl derivatives of the original compound.
Scientific Research Applications
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is used to study the inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes, including pH regulation and ion transport.
Industrial Applications: It is used in the synthesis of other sulfonamide derivatives, which have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyltryptophan: Another sulfonamide derivative with similar inhibitory effects on carbonic anhydrase enzymes.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-aminobenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.
Uniqueness
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to its dual functional groups (nitro and sulfonamide), which contribute to its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
7478-00-4 |
|---|---|
Molecular Formula |
C12H11N3O6S2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-22(18,19)11-5-1-9(2-6-11)14-23(20,21)12-7-3-10(4-8-12)15(16)17/h1-8,14H,(H2,13,18,19) |
InChI Key |
AGZMQTIIZFXACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)

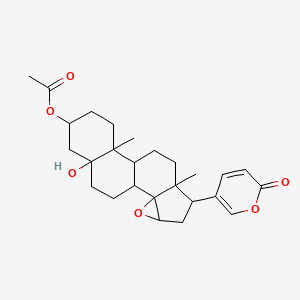
![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
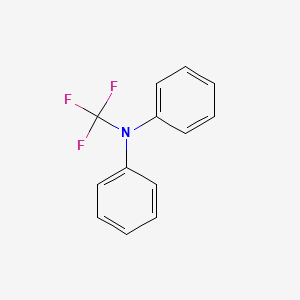
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
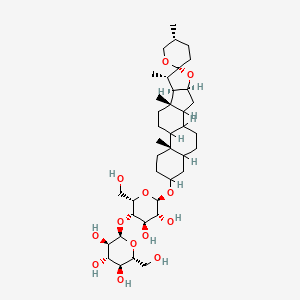
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
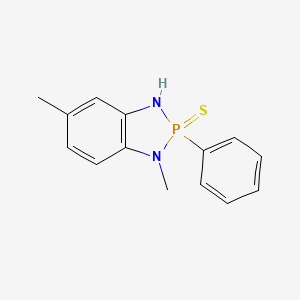
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
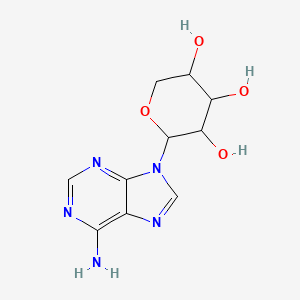

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
